molecular formula C14H11BrN2OS B5645479 3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5645479
M. Wt: 335.22 g/mol
InChI Key: OMCWOAKHIAGEQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including 3-(4-Bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, typically involves multi-step reactions. A novel one-step synthesis method for this class of compounds has been developed, utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a greener approach with step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one and related compounds has been determined through various analytical techniques. X-ray crystallography has provided insights into the classical and nonclassical binding modes of these molecules, particularly in the context of their interaction with biological targets, demonstrating the versatility of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold in drug design (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo a variety of chemical reactions, including cyclization, aza-Wittig reactions, and nucleophilic substitution, enabling the synthesis of a wide range of derivatives with diverse chemical properties. These reactions are crucial for modifying the chemical structure to enhance biological activity and pharmacokinetic properties (Chen et al., 2009).

Mechanism of Action

While the specific mechanism of action for “3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is not known, similar compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Future Directions

The future directions in the study of thieno[2,3-d]pyrimidin-4(3H)-ones could involve further exploration of their potential biological activities, as well as the development of new synthesis methods .

properties

IUPAC Name

3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c1-2-11-7-12-13(19-11)16-8-17(14(12)18)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCWOAKHIAGEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

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